Propyne, 1-bromo-

Übersicht

Beschreibung

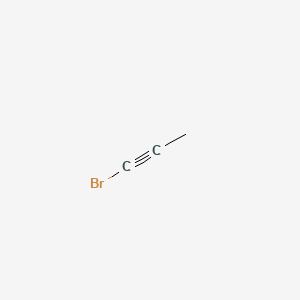

Propyne, 1-bromo- (also known as 3-bromo-1-propyne) is an organic compound with the chemical formula HC≡CCH₂Br. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the terminal carbon of a propyne molecule. This compound is a colorless liquid with a lachrymatory effect, making it an irritant to the eyes and respiratory system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyne, 1-bromo- can be synthesized through the bromination of propyne. One common method involves the treatment of propargyl alcohol with phosphorus tribromide (PBr₃), which results in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: In industrial settings, propyne, 1-bromo- is produced by the bromination of propyne using bromine (Br₂) in the presence of a catalyst. This process ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Propyne, 1-bromo- undergoes various chemical reactions, including nucleophilic substitution, elimination, and addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Propyne, 1-bromo- reacts with nucleophiles such as amines and thiols to form substituted propyne derivatives.

Elimination Reactions: When treated with strong bases like sodium amide (NaNH₂), propyne, 1-bromo- undergoes elimination to form alkynes.

Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides to form dihalides and haloalkenes.

Major Products:

Nucleophilic Substitution: Substituted propyne derivatives.

Elimination: Formation of alkynes.

Addition: Formation of dihalides and haloalkenes.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 1-Bromopropane

1-Bromopropane, also known as n-propyl bromide, is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, catalysis, and material science. Its reactivity and versatility make it a valuable building block and intermediate in various chemical processes.

Applications in Organic Synthesis

1-Bromopropane serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the production of:

- Propargyl and Allenyl Alcohols: 1-Bromopropane is employed in catalytic reactions to produce propargyl and allenyl alcohols, which are essential intermediates in organic synthesis.

- Trisubstituted Alkenes: It is used in the synthesis of (Z)-trisubstituted alkenes, which have biological and medicinal significance .

- C-Glycosides: 1-Bromopropane is used in the synthesis of diverse C–R glycosides from readily available and bench-stable 1-deoxyglycosides. The reaction proceeds under mild conditions and exhibits high stereoselectivity across a broad range of glycosyl units .

Applications in Catalysis

In catalysis, 1-bromopropane is utilized in various catalytic reactions, including:

- Bromoboration Reactions: 1-Bromopropane participates in bromoboration reactions, yielding (Z)-2-bromo-1-propenyldibromoborane, a valuable intermediate in synthesizing complex molecules .

- Cross-Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions, providing corresponding (Z)-alkenylpinacolboronates in high yields .

Applications in Material Science

1-Bromopropane is also employed in material science for the preparation of polymers and advanced materials with specific properties.

Other Applications

- Laboratory Reagent: 1-Bromopropane is used as a laboratory reagent in various chemical reactions.

- Cleaning and Degreasing: It is used in cleaning and furnishing care, automotive care, lubricants, and degreasers .

- Risk Management: 1-Bromopropane is under consideration for risk management due to its potential harm to human health . The proposed human health objective is to reduce the exposure of the general population to this substance .

Safety and Health Considerations

1-Bromopropane poses several health risks, including potential carcinogenicity, reproductive and developmental effects, and neurotoxicity . It can cause irritation to the skin, eyes, and respiratory tract . Studies have shown that exposure to 1-bromopropane can lead to molecular alterations related to carcinogenicity, such as genotoxicity, oxidative stress, and immunomodulation .

Synthesis and Production

Wirkmechanismus

The mechanism of action of propyne, 1-bromo- involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various organic synthesis reactions, where propyne, 1-bromo- acts as a key intermediate .

Vergleich Mit ähnlichen Verbindungen

Propargyl Chloride (3-chloro-1-propyne): Similar to propyne, 1-bromo-, but with a chlorine atom instead of bromine.

Propargyl Alcohol (2-propyn-1-ol): Contains a hydroxyl group instead of a halogen.

1-Bromo-2-propyne: Another brominated propyne derivative with the bromine atom on the second carbon.

Uniqueness: Propyne, 1-bromo- is unique due to its specific reactivity and the presence of a bromine atom, which imparts distinct chemical properties compared to its chlorine and hydroxyl analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

Propyne, 1-bromo- (chemical formula: C₃H₃Br) is a halogenated alkyne that has garnered attention due to its potential biological activities and toxicological effects. This article aims to explore the biological activity of Propyne, 1-bromo-, focusing on its toxicity, potential carcinogenicity, and metabolic pathways.

General Toxicity

Propyne, 1-bromo- exhibits significant toxicity in both animal models and human studies. Reports indicate that exposure can lead to neuropathy , affecting gait and cognitive functions. In humans, severe and irreversible neuropathy has been observed at exposure levels ranging from 0.3 to 49 ppm . Animal studies have shown a decrease in locomotor activity and signs of ataxia following exposure to high doses .

Carcinogenic Potential

The carcinogenic potential of Propyne, 1-bromo- has been evaluated through various studies. Notably, the National Toxicology Program (NTP) concluded that it is "reasonably anticipated to be a human carcinogen" based on evidence from rodent studies showing significant increases in benign and malignant tumors in both male and female subjects . In female mice, exposure resulted in increased incidences of alveolar/bronchiolar neoplasms , while male rats showed an increase in large intestine tumors .

Metabolism and Biotransformation

Propyne, 1-bromo- undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Following administration in animal models, significant amounts of the compound were exhaled or excreted in urine and feces. Key metabolites identified include:

- N-acetyl-S-propyl-cysteine

- N-acetyl-S-(2-hydroxypropyl)cysteine

- N-acetyl-3-(propylsulfinyl) alanine

These metabolites indicate the compound's interaction with glutathione (GSH), suggesting a pathway for oxidative stress and potential toxicity .

Study 1: Neurotoxicity Assessment

A study involving repeated inhalation exposure to Propyne, 1-bromo- demonstrated neurotoxic effects in rats. Clinical signs included decreased activity levels and impaired coordination. The findings suggest that prolonged exposure may lead to significant neurological deficits similar to those observed in human cases .

Study 2: Carcinogenicity Evaluation

In a long-term carcinogenicity study conducted by the NTP, groups of male and female B6C3F1 mice were exposed to varying concentrations of Propyne, 1-bromo- over a period of 105 weeks. Results indicated a clear dose-response relationship for tumor development in female mice, confirming the compound's carcinogenic potential .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Toxicity | Severe neuropathy; decreased locomotor activity; ataxia observed in animals |

| Carcinogenicity | Increased incidence of tumors in rodent studies; classified as reasonably anticipated human carcinogen |

| Metabolism | Formation of multiple metabolites; interaction with glutathione indicating oxidative stress |

| Neurotoxicity | Clinical signs of neurotoxicity observed at low exposure levels |

Eigenschaften

IUPAC Name |

1-bromoprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUZSHTIOFGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173855 | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-82-9 | |

| Record name | 1-Propyne, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.